molecular formula C13H15N5O2S2 B4511314 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4511314
M. Wt: 337.4 g/mol
InChI Key: GGWAWBOWVOWGNU-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring fused with a thiomorpholine moiety and a thiazole ring, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the thiomorpholine and thiazole groups. Common reagents used in these reactions include hydrazine derivatives, thiomorpholine, and thiazole-based compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse range of derivatives .

Scientific Research Applications

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c19-11(15-13-14-3-6-22-13)9-18-12(20)2-1-10(16-18)17-4-7-21-8-5-17/h1-3,6H,4-5,7-9H2,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWAWBOWVOWGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

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